molecular formula C12H15FN2O B1455277 4-(4-Fluorobenzyl)-1,4-diazepan-5-one CAS No. 1220035-99-3

4-(4-Fluorobenzyl)-1,4-diazepan-5-one

Cat. No. B1455277
M. Wt: 222.26 g/mol
InChI Key: LRBAOLHKQDTRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzyl compounds are organic compounds containing a benzyl group attached to a fluorine atom . They are used in a variety of applications, including as building blocks in organic synthesis .


Molecular Structure Analysis

4-Fluorobenzyl compounds generally have a benzene ring with a fluorine atom and a benzyl group attached . The exact molecular structure of “4-(4-Fluorobenzyl)-1,4-diazepan-5-one” would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

4-Fluorobenzyl compounds can participate in various chemical reactions. For example, 4-fluorobenzyl cyanide has been used to construct a bulky coordination structure with Li+, which is beneficial for lithium-ion batteries .

Safety And Hazards

4-Fluorobenzyl compounds can pose various safety hazards. For example, 4-fluorobenzylamine is classified as a combustible liquid that can cause severe skin burns and eye damage . The specific safety and hazard information for “4-(4-Fluorobenzyl)-1,4-diazepan-5-one” is not available in the sources I found.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBAOLHKQDTRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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